molecular formula C19H23NO3 B5282388 N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B5282388
M. Wt: 313.4 g/mol
InChI Key: DBHCINVFTGNWKF-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of impurities and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Investigated for its potential use in drug development, particularly for conditions like Alzheimer’s disease due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the nervous system, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.

    3,4-Dimethylbenzamide: Similar in structure but lacks the 3,4-dimethoxyphenyl group, leading to different chemical properties and uses.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-6-7-16(10-13(12)2)19(21)20-14(3)15-8-9-17(22-4)18(11-15)23-5/h6-11,14H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHCINVFTGNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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